4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole
Description
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Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c1-9-13(10(2)22-20-9)7-23-15-18-19-16-21(15)14(8-24-16)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCQGLYLNWBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, have been found to exhibit biological activity.
Mode of Action
It is known that many nitrogen- and sulfur-containing heterocyclic compounds, like this one, exhibit biological activity. The interaction of these compounds with their targets often involves the formation of bonds between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to the oxygen of the C=O bond.
Biological Activity
The compound 4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole is a novel heterocyclic compound that integrates a thiazole and triazole framework with an isoxazole moiety. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN5OS
- Molecular Weight : 307.78 g/mol
- CAS Number : 610276-80-7
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Screening : Compounds similar to the target compound have shown IC50 values in the micromolar range against breast cancer (T47D), lung cancer (A549), and colon cancer (HCT116) cell lines. In a study, derivatives displayed IC50 values of 27.3 μM for T47D and 6.2 μM for HCT116 cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : It has demonstrated efficacy against several bacterial strains and fungi, potentially due to its ability to inhibit cell wall synthesis or disrupt membrane integrity. The presence of the thiazole ring enhances its interaction with microbial enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication or protein synthesis.
- Receptor Modulation : It may interact with specific receptors or ion channels, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Anticancer Activity
A study published in Pharmaceutical Research explored the anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives. The results indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction via ROS generation .
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, derivatives were tested against standard microbial strains including Staphylococcus aureus and Candida albicans. The results showed that certain derivatives had comparable or superior activity to conventional antibiotics .
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The thiazole and triazole moieties are known for their ability to inhibit fungal and bacterial growth. For example, a study demonstrated that derivatives containing triazole rings exhibit significant antifungal activity against strains of Candida and Aspergillus species. The presence of the chlorophenyl group enhances its lipophilicity, improving membrane penetration and bioactivity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that isoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. In vitro studies have shown that compounds similar to 4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole exhibit cytotoxic effects against several cancer cell lines .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of isoxazole derivatives. The study revealed that modifications at specific positions significantly influence biological activity. For instance, substituents on the isoxazole ring were found to enhance anticancer efficacy by increasing interaction with target proteins involved in cell cycle regulation .
Fungicides
The compound's fungicidal properties make it suitable for agricultural applications. Its ability to disrupt fungal cell membranes positions it as a potential candidate for developing new fungicides. Field trials have indicated effective control of common plant pathogens such as Fusarium and Phytophthora species when applied as a foliar spray .
Herbicides
Additionally, modifications to the molecular structure have led to the development of herbicidal formulations that target specific weed species without affecting crop yield. The introduction of the thiazole ring has been particularly beneficial in enhancing selectivity towards certain broadleaf weeds .
Data Table: Efficacy of this compound in Agriculture
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Fungicide | Fusarium spp. | 85 | |
| Herbicide | Broadleaf weeds | 78 | |
| Fungicide | Phytophthora spp. | 90 |
Polymer Additives
The compound has potential applications as an additive in polymer formulations due to its thermal stability and ability to enhance mechanical properties. Studies have shown that incorporating isoxazole derivatives into polymer matrices can improve tensile strength and thermal resistance .
Nanocomposites
Recent advancements in nanotechnology have explored the use of this compound in creating nanocomposites with enhanced electrical conductivity and mechanical properties. The integration of thiazole and triazole functionalities within nanostructured materials has shown promising results in various applications including sensors and electronic devices .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, hydrazine derivatives (e.g., 2-(3-(4-chlorophenylisoquinolin-1-yl)hydrazine) can be condensed with aldehyde precursors (e.g., 2,4-dimethylthiazole-5-carbaldehyde) under reflux in isopropanol, followed by oxidative cyclization in nitrobenzene at 473 K . Solvent selection (e.g., DMSO for solubility) and catalysts (e.g., glacial acetic acid for imine formation) are critical for yield optimization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing bond lengths, angles, and non-covalent interactions (e.g., π-π stacking with centroid distances of 3.60–3.65 Å ). Complementary techniques include /-NMR for functional group analysis and IR spectroscopy for detecting thioether (C–S) or triazole (N–N) bonds .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Antifungal activity can be assessed via Candida albicans or Aspergillus models using broth microdilution (CLSI M27/M38 guidelines). Enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) with molecular docking (AutoDock Vina) can predict binding affinities . Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays is also common .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematic substitution of functional groups (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl) allows SAR profiling. For example, replacing the thiazole ring’s methyl group with bulkier substituents (e.g., ethoxy) may enhance membrane permeability . Biological assays must be standardized (e.g., fixed IC measurement protocols) to ensure comparability across derivatives .
Q. What computational strategies predict interactions between this compound and target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock, Schrödinger Suite) using enzyme crystal structures (e.g., 14-α-demethylase, PDB: 3LD6) can identify binding poses and key residues (e.g., hydrophobic pockets accommodating chlorophenyl groups ). MD simulations (AMBER/CHARMM) assess binding stability over time, while QSAR models correlate electronic descriptors (e.g., LogP, polar surface area) with activity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies (e.g., variable antifungal potency) may arise from differences in assay conditions (e.g., pH, serum content) or compound purity. Validate purity via HPLC (≥95% by area normalization) and replicate assays under controlled conditions . Meta-analysis of crystallographic data (e.g., π-π interaction variability in SCXRD ) can also clarify structure-function inconsistencies.
Notes
- All synthetic and analytical protocols must adhere to safety guidelines for handling chlorinated and sulfur-containing compounds.
- Computational models should be validated against experimental data to ensure predictive accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
